molecular formula C14H12BrNO B13988065 N-((4-Bromophenyl)(phenyl)methyl)formamide

N-((4-Bromophenyl)(phenyl)methyl)formamide

Cat. No.: B13988065
M. Wt: 290.15 g/mol
InChI Key: ZWTXELKQVPWMEN-UHFFFAOYSA-N
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Description

N-((4-Bromophenyl)(phenyl)methyl)formamide is an organic compound with the molecular formula C14H12BrNO It is a formamide derivative where the formamide group is attached to a benzyl group substituted with a bromine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

N-((4-Bromophenyl)(phenyl)methyl)formamide can be synthesized through the direct condensation of 4-bromobenzylamine with formic acid or its derivatives. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the formamide bond .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N-((4-Bromophenyl)(phenyl)methyl)formamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The formamide group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction Reactions: The formamide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzylamines, benzylthiols, and benzyl ethers.

    Oxidation Reactions: Products include benzamides and benzoic acids.

    Reduction Reactions: Products include benzylamines.

Scientific Research Applications

N-((4-Bromophenyl)(phenyl)methyl)formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((4-Bromophenyl)(phenyl)methyl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The bromine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)formamide
  • N-(Phenylmethyl)formamide
  • N-(4-Chlorophenyl)(phenyl)methyl)formamide

Uniqueness

N-((4-Bromophenyl)(phenyl)methyl)formamide is unique due to the presence of both a bromine atom and a formamide group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The formamide group allows for hydrogen bonding, increasing its potential for biological interactions .

Properties

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

N-[(4-bromophenyl)-phenylmethyl]formamide

InChI

InChI=1S/C14H12BrNO/c15-13-8-6-12(7-9-13)14(16-10-17)11-4-2-1-3-5-11/h1-10,14H,(H,16,17)

InChI Key

ZWTXELKQVPWMEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)NC=O

Origin of Product

United States

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